molecular formula C6H12N2O B1321413 1-Isopropylimidazolidin-2-one CAS No. 21921-33-5

1-Isopropylimidazolidin-2-one

Cat. No. B1321413
CAS RN: 21921-33-5
M. Wt: 128.17 g/mol
InChI Key: RTPNQRLGWKMEEK-UHFFFAOYSA-N
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Description

1-Isopropylimidazolidin-2-one (IPI) is an organic compound that is used in a variety of scientific research applications, including biochemical and physiological studies. IPI is a versatile compound due to its ability to form stable complexes with a variety of substrates. It is also used as a catalyst in a range of laboratory experiments, and its biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Stereoselective Synthesis

  • (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one has been used as a chiral auxiliary in asymmetric acetate and propionate Mannich-type reactions, resulting in excellent yields and stereoselectivities. This application was demonstrated in the stereoselective synthesis of ezetimibe (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).

Antimicrobial Potential

  • A series of bioactive 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties showed significant antimicrobial activity against both gram-positive and gram-negative strains. Molecular docking supported these findings, indicating potential applications in antimicrobial treatments (Arshad, Khan, Nami, Ahmad, Kashif, & Anjum, 2021).

Synthesis of Imidazolidin-2-ones

  • A new strategy for preparing substituted imidazolidin-2-ones from N-allylamines has been developed, offering a method for generating these compounds with two bonds and up to two stereocenters (Fritz, Nakhla, & Wolfe, 2006).

Glycolate Aldol Reactions

  • The glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary have been standardized with high yields and excellent diastereoselectivities. This has applications in the stereoselective synthesis of oxyneolignans (Gangar, Ittuveetil, Goyal, Pal, Harikrishnan, & Nair, 2016).

Anticancer Activity

Safety and Hazards

The safety data sheet for 1-Isopropylimidazolidin-2-one provides information on its hazards, handling, storage, and emergency procedures . It’s important to handle this chemical with appropriate safety measures to prevent any harm.

properties

IUPAC Name

1-propan-2-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPNQRLGWKMEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617305
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21921-33-5
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet was charged with 2-isopropylaminoethylamine (2550 g, 25 moles) and urea (1500 g, 25 moles). The reaction mixture was heated to 125° C. for seven hours and then 170° C. until no more gas releasing was observed. About 3155 g of N-isopropyl-2-imidazolidone was obtained. The reaction is represented as follows: ##STR10##
Quantity
2550 g
Type
reactant
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 0° C. suspension of 1-(2-chloroethyl)-3-isopropylurea (6.00 g, 36.4 mmol) in THF (60 mL) was treated with NaH (60% in mineral oil, 2.50 g, 104 mmol) and stirred at RT overnight. The mixture was concentrated to dryness, treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-isopropylimidazolidin-2-one (3.21 g, 69%) as a waxy solid. MS (ESI) m/z: 129.1 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two

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